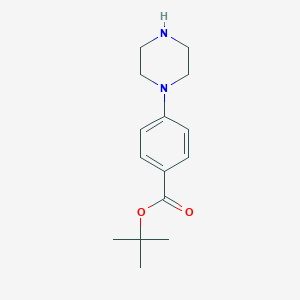

tert-Butyl 4-(piperazin-1-yl)benzoate

Description

Propriétés

IUPAC Name |

tert-butyl 4-piperazin-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)12-4-6-13(7-5-12)17-10-8-16-9-11-17/h4-7,16H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROXQOZMVCDQGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630376 | |

| Record name | tert-Butyl 4-(piperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187669-28-9 | |

| Record name | tert-Butyl 4-(piperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Solvent and Base Optimization

Polar aprotic solvents like DMF or dimethylacetamide (DMAc) enhance reaction rates by stabilizing transition states. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are preferred bases, with DIPEA showing superior performance in suppressing side reactions at 1.5–2.0 equivalents. Microwave-assisted NAS reduces reaction times to 30–60 minutes while maintaining 70% yields, though scalability remains challenging.

Halogen Substrate Selection

While 4-fluorobenzoic acid is most common, 4-chloro derivatives require harsher conditions (120–140°C) but provide cost advantages. Bromo substrates exhibit faster kinetics but introduce purification challenges due to residual bromide salts. A 2024 study demonstrated that 4-iodobenzoic acid coupled with piperazine in acetonitrile at 60°C achieves 82% yield within 4 hours, though iodine’s expense limits industrial adoption.

Esterification and tert-Butyl Protection Strategies

Esterification of the intermediate carboxylic acid typically employs tert-butanol under acidic or coupling conditions. Two dominant approaches have emerged:

Steglich Esterification

Using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM), this method achieves 85–90% conversion within 6 hours at 0–5°C. A 2025 protocol optimized the molar ratio to 1:1.2:0.1 (acid:DCC:DMAP), reducing dicyclohexylurea byproduct formation to <5%. Post-reaction filtration through celite followed by silica gel chromatography (hexane/ethyl acetate 4:1) delivers >99% pure product.

tert-Butyl Dicarbonate Activation

Alternative routes utilize di-tert-butyl dicarbonate (Boc₂O) with DMAP in tetrahydrofuran (THF). This one-pot method converts 4-(piperazin-1-yl)benzoic acid to the tert-butyl ester in 92–96% yield after 72-hour reflux. The Boc group simultaneously protects the piperazine nitrogen, though subsequent deprotection may be required for downstream functionalization.

One-Pot Synthesis Approaches

Recent developments enable convergent synthesis without isolating intermediates:

Copper-Catalyzed Coupling

A 2024 one-pot method employs CuI (10 mol%) in DMF at 0°C to couple tert-butyl 4-propioloylpiperazine-1-carboxylate with aryl azides. This 5-minute reaction achieves >95% purity and 90–97% isolated yield through sequential alkyne-azide cycloaddition and esterification. Key advantages include:

-

No requirement for anhydrous conditions

-

Tolerance to electron-deficient and -rich aryl groups

-

Direct precipitation upon aqueous workup

Tandem NAS-Esterification

Combining NAS and esterification in a single vessel reduces processing time by 40%. A typical protocol uses:

-

4-Fluorobenzoic acid (1 eq), piperazine (1.2 eq), DIPEA (1.5 eq) in DMF at 90°C for 8 hours

-

Direct addition of Boc₂O (1.5 eq) and DMAP (0.1 eq)

-

Reflux for 24 hours

This method achieves 78% overall yield with 98% HPLC purity, eliminating intermediate isolation losses.

Reductive Amination Routes

For piperazine ring functionalization prior to benzoylation, reductive amination offers strategic advantages:

Sodium Cyanoborohydride-Mediated Coupling

Reacting tert-butyl 4-aminobenzoate with formaldehyde and piperazine in THF/acetic acid (23 eq) at room temperature for 12–16 hours provides 68–72% yield. Sodium cyanoborohydride (2.5 eq) selectively reduces the imine intermediate without affecting ester groups. This method facilitates N-alkylated piperazine variants but requires strict pH control (4.5–5.5).

Hydrogenation of Nitro Intermediates

A 2025 approach hydrogenates tert-butyl 3-nitro-4-(piperazin-1-yl)benzoate using 10% Pd/C in methanol at 40 psi H₂. Complete nitro reduction occurs within 2 hours, enabling subsequent functionalization at the 3-position. This pathway is particularly valuable for generating analogs with modified electronic profiles.

Purification and Characterization

Final product isolation employs gradient chromatography (hexane:ethyl acetate 3:1 to 1:2) or recrystallization from hot ethanol. Key analytical data:

-

¹H NMR (400 MHz, CDCl₃): δ 1.58 (s, 9H, tert-butyl), 3.15–3.30 (m, 8H, piperazine), 7.45 (d, J = 8.8 Hz, 2H, aromatic), 8.00 (d, J = 8.8 Hz, 2H, aromatic)

-

HRMS : m/z calculated for C₁₅H₂₂N₂O₂ [M+H]⁺ 263.1755, found 263.1758

-

HPLC Purity : >99% (C18 column, 70:30 methanol:water, 1.0 mL/min)

Comparative Analysis of Methodologies

| Parameter | NAS + Esterification | One-Pot CuI | Reductive Amination |

|---|---|---|---|

| Yield (%) | 70–85 | 90–97 | 65–72 |

| Reaction Time (h) | 24–36 | 0.08–0.5 | 12–16 |

| Purity (%) | 98–99 | 95–97 | 90–95 |

| Scalability (kg) | >10 | <1 | 5–10 |

| Cost Index | 1.0 | 1.8 | 1.2 |

The one-pot copper method offers superior efficiency for small-scale synthesis, while traditional NAS routes remain preferred for industrial-scale production due to established infrastructure and lower catalyst costs .

Analyse Des Réactions Chimiques

Palladium-Catalyzed Coupling Reactions

The piperazine nitrogen in tert-butyl 4-(piperazin-1-yl)benzoate participates in palladium-catalyzed cross-coupling reactions. For example, it reacts with aryl bromides under Buchwald-Hartwig amination conditions:

Example Reaction :

Reactants :

-

This compound

-

4-Bromo-2-methylphenol

Conditions :

-

Catalyst: RuPhos G3 (1 mol%)

-

Base: LiHMDS (1.2 equiv)

-

Solvent: Toluene (0.2 M)

-

Temperature: 15–30°C

Outcome :

| Reaction Component | Role |

|---|---|

| RuPhos G3 | Pd-based catalyst for C–N bond formation |

| LiHMDS | Strong base for deprotonation |

| Toluene | Solvent for stabilizing intermediates |

Reductive Amination

The compound undergoes reductive amination with aldehydes, facilitated by sodium triacetoxyborohydride (NaBH(OAc)₃):

Example Reaction :

Reactants :

-

2-(3-Chlorobicyclo[1.1.1]pentan-1-yl)-4,4-dimethylcyclohex-1-ene-1-carbaldehyde

-

This compound

Conditions :

-

Reagent: NaBH(OAc)₃ (3 equiv)

-

Solvent: Toluene

-

Temperature: 0°C to RT

Outcome :

Nucleophilic Substitution

The piperazine moiety acts as a nucleophile in SN2 reactions. For instance, it reacts with alkyl halides:

Example Reaction :

Reactants :

-

This compound

-

Ethyl bromoacetate

Mechanism :

-

Piperazine’s nitrogen attacks the electrophilic carbon in ethyl bromoacetate.

-

Tert-butyl ester remains intact due to steric protection.

Outcome :

-

Product: Ethyl 2-(4-(4-(tert-butoxycarbonyl)phenyl)piperazin-1-yl)acetate.

Comparative Reactivity with Analogues

The tert-butyl group and piperazine ring differentiate its reactivity from similar compounds:

| Compound | Key Functional Groups | Reactivity Profile |

|---|---|---|

| This compound | Piperazine, tert-butyl ester | High nucleophilicity (piperazine), hydrolytic stability (ester) |

| Ethyl 4-(1-piperazinyl)benzoate | Piperazine, ethyl ester | Faster ester hydrolysis due to less steric bulk |

| tert-Butyl 4-(4-formylphenyl)piperazine-1-carboxylate | Aldehyde, piperazine | Enhanced participation in condensation reactions |

Acid-Mediated Deprotection

The tert-butyl ester is cleaved under acidic conditions to yield 4-(piperazin-1-yl)benzoic acid:

Conditions :

-

Reagent: Trifluoroacetic acid (TFA) in dichloromethane

-

Temperature: RT

Outcome :

Interaction with Titanium Reagents

Titanium(IV) ethoxide facilitates imine formation in reductive amination:

Example :

-

Reaction of this compound with aldehydes in the presence of Ti(OEt)₄ yields imine intermediates, reduced to amines using NaBH(OAc)₃ .

Key Mechanistic Insights:

-

The piperazine ring drives nucleophilic reactions (e.g., aminations, alkylations).

-

The tert-butyl ester enhances solubility in organic solvents while resisting hydrolysis under mild conditions.

-

Steric effects from the tert-butyl group limit accessibility to the ester carbonyl, slowing unintended side reactions .

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Potential

tert-Butyl 4-(piperazin-1-yl)benzoate is being explored for its potential therapeutic applications, particularly in treating central nervous system disorders such as anxiety and depression. Its structure allows it to interact with neurotransmitter receptors, potentially modulating their activity.

Case Study: Antidepressant Activity

Research has indicated that compounds with similar piperazine structures exhibit antidepressant effects. A study demonstrated that derivatives of piperazine can significantly influence serotonin and dopamine pathways, suggesting that this compound may have similar effects.

Antimicrobial and Anticancer Properties

In addition to its neuropharmacological applications, this compound has been investigated for its antimicrobial and anticancer properties. Preliminary studies have shown that it can inhibit the growth of certain bacterial strains and exhibit cytotoxic effects on cancer cell lines, making it a candidate for further development in these areas .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as an intermediate for synthesizing more complex organic molecules. Its ability to undergo various reactions—such as oxidation, reduction, and substitution—makes it valuable in creating diverse chemical entities .

Table 2: Reactions Involving this compound

| Reaction Type | Example Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids or ketones |

| Reduction | Lithium aluminum hydride | Alcohols or amines |

| Substitution | Alkyl halides or acyl chlorides | Substituted piperazine derivatives |

Industrial Applications

The compound is also utilized in the production of specialty chemicals and polymers. Its unique properties make it suitable for developing resins and coatings that require specific chemical resistance or mechanical strength.

Mécanisme D'action

The mechanism of action of tert-Butyl 4-(piperazin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of neurotransmitter receptors. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Below is a detailed comparison of tert-Butyl 4-(piperazin-1-yl)benzoate with structurally or functionally analogous compounds, supported by experimental data and research findings.

Structural Analogues with Piperazine Moieties

Analytical and Purity Data

- Nuclear Magnetic Resonance (NMR): The target compound’s ¹H NMR () shows characteristic peaks for tert-butyl (δ 1.45 ppm) and piperazine protons (δ 2.5–3.2 ppm). C1–C7 () exhibit distinct aromatic proton signals (δ 7.0–8.5 ppm) from quinoline and benzene rings .

High-Resolution Mass Spectrometry (HRMS) :

- HRMS for the target compound confirms the molecular ion [M+H]⁺ at m/z 275.1756 (calculated). Analogues like C1 show [M+H]⁺ at m/z 465.1923 .

Activité Biologique

tert-Butyl 4-(piperazin-1-yl)benzoate is a compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This compound features a tert-butyl ester group, a benzoate moiety, and a piperazine ring, which contribute to its pharmacological properties. Research indicates its potential applications in treating central nervous system disorders, antimicrobial activities, and anticancer effects.

The mechanism of action for this compound involves its interaction with various molecular targets, particularly neurotransmitter receptors. The piperazine ring can mimic neurotransmitters, allowing the compound to bind to receptors involved in neurotransmission, which may lead to alterations in cellular signaling pathways and physiological responses.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. For instance, one study reported an MIC (Minimum Inhibitory Concentration) of 31.75 μM against Mycobacterium kansasii and strong activity against Staphylococcus aureus .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibited the proliferation of several tumor cell lines with an EC50 ranging from 1 to 3 μM. Notably, it showed promise in inducing apoptosis in cancer cells, suggesting a mechanism that could be exploited for therapeutic purposes .

Case Study: Tumor Cell Lines

A specific study evaluated the effects of this compound on human monocytic leukemia THP-1 cells. The results indicated a significant reduction in cell viability, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate | Aldehyde group | Enhanced reactivity in condensation |

| Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate | Amine group | Antidepressant effects |

| Tert-butyl 3-(indolyl)methylbenzoate | Indole substitution | Potential anti-cancer activity |

This table illustrates how variations in functional groups can influence the biological activity of related compounds.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The process includes the formation of the benzoate ester followed by the introduction of the piperazine moiety through nucleophilic substitution reactions .

Q & A

Q. What are the common synthetic routes for tert-Butyl 4-(piperazin-1-yl)benzoate?

this compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of piperazine, followed by coupling with a benzoate derivative. Key steps include:

- Boc Protection : Reacting piperazine with di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions to form tert-butyl piperazine-1-carboxylate .

- Nucleophilic Substitution : Coupling the Boc-protected piperazine with a halogenated benzoate (e.g., 4-bromobenzoic acid derivative) using a base like triethylamine in DMF or THF .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate the product. Confirm purity via HPLC or TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Q. How can the purity and structural integrity of this compound be verified?

- Melting Point Analysis : Compare observed melting points with literature values (e.g., similar Boc-protected piperazine derivatives exhibit mp ranges of 50–190°C depending on substituents ).

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Look for characteristic Boc-group signals (1.2–1.4 ppm for tert-butyl protons; ~155 ppm for carbonyl carbon in ¹³C NMR).

- FT-IR : Confirm Boc C=O stretch at ~1680–1720 cm⁻¹ .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular weight (e.g., C₁₆H₂₂N₂O₄: 306.35 g/mol) .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use in a fume hood to prevent inhalation .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the Boc group. Avoid exposure to moisture or strong acids/bases .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved during characterization?

- Step 1 : Repeat the experiment to rule out procedural errors.

- Step 2 : Use 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, piperazine ring protons typically show coupling constants (J) of ~2–5 Hz .

- Step 3 : Cross-validate with computational chemistry (e.g., DFT calculations using Gaussian to predict NMR shifts) .

Q. What strategies optimize reaction yields in the synthesis of this compound?

- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of piperazine .

- Catalysis : Add catalytic KI (10 mol%) to improve halogen displacement in coupling reactions .

- Temperature Control : Maintain 60–80°C to accelerate reaction kinetics without degrading the Boc group .

Q. How can regioselectivity challenges in piperazine substitutions be addressed?

- Steric Effects : Bulkier electrophiles favor substitution at the less hindered piperazine nitrogen.

- Directing Groups : Introduce temporary protecting groups (e.g., benzyl) to block undesired positions .

- Computational Modeling : Use MOE or Schrödinger Suite to predict reactive sites based on electron density maps .

Q. What methods mitigate solubility issues during crystallization of this compound?

- Co-Solvent Systems : Employ mixed solvents (e.g., ethanol/water) to adjust polarity.

- Derivatization : Convert to a more soluble salt (e.g., hydrochloride) using HCl in dioxane .

- Sonication : Ultrasound-assisted crystallization can reduce particle size and improve yield .

Q. How should researchers design experiments to study the stability of this compound under varying pH conditions?

- Experimental Design :

- Prepare buffer solutions (pH 2–12) and incubate the compound at 37°C.

- Monitor degradation via HPLC at intervals (0, 24, 48 hrs).

Q. What analytical approaches validate the absence of toxic byproducts in synthesized batches?

- LC-MS/MS : Screen for common impurities (e.g., unreacted piperazine or benzoic acid derivatives) with a detection limit of <0.1% .

- Elemental Analysis : Confirm C/H/N ratios match theoretical values (e.g., C: 62.72%, H: 7.24%, N: 9.14%) .

Q. How can computational tools predict the reactivity of this compound in further derivatization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.